Indenestrol

Beschreibung

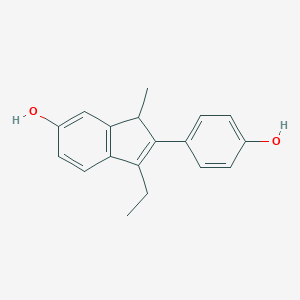

Structure

3D Structure

Eigenschaften

CAS-Nummer |

24643-97-8 |

|---|---|

Molekularformel |

C18H18O2 |

Molekulargewicht |

266.3 g/mol |

IUPAC-Name |

1-ethyl-2-(4-hydroxyphenyl)-3-methyl-3H-inden-5-ol |

InChI |

InChI=1S/C18H18O2/c1-3-15-16-9-8-14(20)10-17(16)11(2)18(15)12-4-6-13(19)7-5-12/h4-11,19-20H,3H2,1-2H3 |

InChI-Schlüssel |

BBOUFHMHCBZYJJ-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O |

Kanonische SMILES |

CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O |

Andere CAS-Nummern |

115217-02-2 |

Synonyme |

Indenestrol A; Indenoestrol A; (RS)-Indenestrol A; (±)-Indenestrol A; 3-Ethyl-2-(p-hydroxyphenyl)-1-methyl-inden-6-ol; 3-eEhyl-2-(4-hydroxyphenyl)-1-methyl-1H-inden-6-ol; |

Herkunft des Produkts |

United States |

Stereochemical Investigations of Indenestrol Isomers

Enantiomeric Forms and Diastereoisomers of Indenestrol A and this compound B

This compound A (IA) and this compound B (IB) are analogues and metabolites of diethylstilbestrol (B1670540) (DES). researchgate.netresearchgate.net Due to the presence of a chiral carbon, both IA and IB exist as pairs of enantiomers, which are non-superimposable mirror images of each other. researchgate.netresearchgate.netsydney.edu.au These enantiomers are designated as (R)- and (S)-isomers based on the Cahn-Ingold-Prelog priority rules. Molecules with the same molecular formula and connectivity but different spatial arrangements that are not mirror images are known as diastereomers. sydney.edu.aulibretexts.org The relationship between the various isomers of this compound, including enantiomeric pairs and potential diastereomers, is crucial for understanding their interaction with biological systems.

This compound A has a single stereogenic center, resulting in two enantiomeric forms: (R)-Indenestrol A and (S)-Indenestrol A. researchgate.netresearchgate.net Similarly, this compound B also exists as a pair of enantiomers. researchgate.netresearchgate.net The distinct three-dimensional structures of these enantiomers lead to differential interactions with chiral biological molecules, such as receptors.

Methodologies for Stereoisomer Resolution and Absolute Configuration Determination

The separation and characterization of this compound stereoisomers require specialized analytical techniques capable of distinguishing between molecules with identical chemical formulas and connectivity but different spatial orientations.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary and powerful technique for the separation of enantiomers. humanjournals.comskpharmteco.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. humanjournals.comsigmaaldrich.comresearchgate.net Researchers have successfully employed chiral HPLC to separate the enantiomers of this compound A and this compound B with high purity (greater than 98%). researchgate.netresearchgate.net The separated enantiomers can then be quantified to determine the enantiomeric purity of a sample. skpharmteco.com The versatility of chiral HPLC allows for the analysis of a wide range of non-volatile compounds and is a crucial tool in the stereochemical investigation of drugs and their metabolites. humanjournals.com

Once separated, the absolute configuration of each enantiomer must be determined. A combination of advanced analytical methods is often employed for this purpose.

X-ray Crystallography: This is considered one of the most reliable methods for determining the absolute configuration of a molecule. rsc.org It provides a precise three-dimensional map of the electron density in a crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms. For instance, the absolute configuration of an this compound A enantiomer was determined by derivatizing it with 4-bromobenzoyl chloride and analyzing the resulting di(4-bromobenzoate) derivative by X-ray crystallography, which assigned it as C(3)-R. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of molecules. While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents or analysis of diastereomeric derivatives can allow for their differentiation. nih.gov Two-dimensional NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the stereochemistry of chiral centers by analyzing the spatial proximity of different protons. nih.gov The enantiomeric nature of separated this compound A and B isomers has been confirmed using NMR. researchgate.netresearchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of ions and is used to confirm the molecular weight of the separated isomers. While MS itself does not typically distinguish between stereoisomers, it is used in conjunction with separation techniques like chiral HPLC to confirm the identity of the eluted compounds. researchgate.netresearchgate.net

Chiral High-Performance Liquid Chromatography for Enantiomeric Purity

Stereoselective Biological Activities of this compound Enantiomers

The different three-dimensional shapes of enantiomers lead to stereoselective interactions with chiral biological targets, such as estrogen receptors (ERα and ERβ), resulting in varied biological activities. sydney.edu.aunih.gov

Research has demonstrated a significant stereochemical preference of the estrogen receptor for the enantiomers of this compound A. researchgate.netresearchgate.net The (S)-enantiomer of this compound A (IA-S) exhibits a much higher binding affinity for the estrogen receptor compared to the (R)-enantiomer (IA-R). researchgate.netresearchgate.net Specifically, competitive binding assays revealed that IA-S has a binding affinity comparable to diethylstilbestrol (DES), while IA-R shows very low affinity. researchgate.netresearchgate.net This difference in binding affinity is attributed to the different association rate constants, with IA-S being significantly more active than IA-R. researchgate.netresearchgate.net

In contrast, the enantiomers of this compound B did not show a significant binding preference to the estrogen receptor. researchgate.netresearchgate.net Further studies have shown that IA-S is a more potent activator of transcription through ERα than IA-R. nih.gov Interestingly, IA-R was found to be more potent on ERβ compared to ERα in certain cell lines. nih.gov These findings highlight that a single amino acid difference in the ligand-binding domain of ERα and ERβ can determine the stereoselectivity for this compound ligands. nih.gov

The stereospecific metabolism of related compounds also influences biological activity. For example, monohydroxyl analogs of this compound A are metabolized stereospecifically, with one precursor primarily forming the more active IA-S and another forming the less active IA-R, contributing to their different biological effects. nih.gov

Table of Research Findings on this compound Isomers:

| Feature | This compound A (IA) | This compound B (IB) | Reference |

| Enantiomers | Exists as (R)-IA and (S)-IA | Exists as enantiomers | researchgate.netresearchgate.net |

| ER Binding Preference | ER prefers (S)-IA over (R)-IA | No significant preference | researchgate.netresearchgate.net |

| Relative Binding Affinity (vs. Estradiol (B170435)=100) | IA-S: 285; IA-R: 3 | IB-1: 100; IB-2: 143 | researchgate.netresearchgate.net |

| Biological Activity | (S)-IA is a more potent ERα activator | - | nih.gov |

| Stereoselective Metabolism | Precursors metabolize to specific IA enantiomers | - | nih.gov |

Molecular Mechanisms of Estrogen Receptor Interaction and Modulation

Ligand Binding Dynamics with Estrogen Receptor Subtypes (ERα and ERβ)

The interaction of indenestrol with the two primary estrogen receptor subtypes, ERα and ERβ, is a critical determinant of its biological activity. This interaction is characterized by specific binding affinities, kinetic parameters, and a notable sensitivity to the three-dimensional structure of the ligand.

This compound and its enantiomers exhibit distinct binding affinities for estrogen receptors. Competitive binding assays have been instrumental in quantifying these interactions. For instance, the racemic mixture of this compound A (IA-Rac) and this compound B (IB-Rac) demonstrate high affinity for the mouse uterine estrogen receptor, with dissociation constants (Kd) in the nanomolar range, comparable to that of DES. nih.gov

Specifically, studies have shown that the S-enantiomer of this compound A (IA-S) binds to the estrogen receptor with an affinity similar to that of DES and significantly higher than the R-enantiomer (IA-R). nih.gov The dissociation constant (Kd) for IA-S is approximately 0.67 nM, which is comparable to the 0.71 nM Kd for DES, while IA-R binds with a lower affinity, reflected by a Kd of 2.56 nM. nih.gov This difference in binding affinity is partly attributed to variations in the association rate constants (k+1), with IA-S being about 15 times more active than IA-R in this regard. researchgate.netresearchgate.net In contrast, the enantiomers of this compound B (IB-S and IB-R) have been shown to bind to the wild-type mouse uterine ER with similar affinities. oup.comoup.com

Interactive Table: Binding Affinities of this compound Enantiomers and Related Compounds to Estrogen Receptor

| Compound | Dissociation Constant (Kd) (nM) | Competitive Binding Index (Estradiol = 100) |

|---|---|---|

| Estradiol (B170435) | ~0.7 | 100 researchgate.netresearchgate.net |

| Diethylstilbestrol (B1670540) (DES) | 0.71 nih.gov | 286 researchgate.netresearchgate.net |

| This compound A (Racemic) | - | 143 researchgate.netresearchgate.net |

| This compound A-S | 0.67 nih.gov | 285 researchgate.netresearchgate.net |

| This compound A-R | 2.56 nih.gov | 3 researchgate.netresearchgate.net |

| This compound B (Racemic) | - | 145 researchgate.netresearchgate.net |

| This compound B-1 | - | 100 researchgate.netresearchgate.net |

| This compound B-2 | - | 143 researchgate.netresearchgate.net |

The ligand-binding domain of the estrogen receptor exhibits significant stereochemical sensitivity, particularly in its interaction with the enantiomers of this compound A. oup.com The chiral carbon at position 3 of this compound A, bearing a methyl group, is a key determinant of its binding affinity. oup.comnih.gov The S-enantiomer (IA-S) demonstrates a much higher binding affinity for the mouse estrogen receptor, comparable to that of DES. oup.com Conversely, the R-enantiomer (IA-R) exhibits a significantly lower binding affinity. oup.com This stereochemical preference highlights the precise structural requirements of the ER ligand-binding pocket. The presence and correct spatial orientation of the methyl group on the this compound A molecule are crucial for high-affinity binding and subsequent transcriptional activity. nih.gov

In contrast, the enantiomers of this compound B, which possess a chiral carbon with an ethyl substituent, bind to the wild-type mouse uterine ER with similar affinities. oup.comoup.com This suggests that while the ER ligand-binding site is sensitive to the stereochemistry of the substituent, the nature of the substituent (methyl vs. ethyl) also plays a role in determining the degree of stereoselectivity.

Competitive binding assays have been pivotal in elucidating the stereochemical preferences of the estrogen receptor. diethylstilbestrol.co.uk These assays, which measure the ability of a test compound to displace a radiolabeled estrogen from the receptor, have consistently shown a chiral preference for the S-enantiomer of this compound A. diethylstilbestrol.co.uknih.gov Saturation binding assays further confirm these findings, revealing that the IA-S enantiomer binds to a similar number of receptor sites as estradiol and DES, whereas the IA-R enantiomer binds to significantly fewer sites. nih.gov These studies underscore the competitive nature of this compound's interaction with the ER and the importance of stereochemistry in achieving receptor saturation. nih.gov Furthermore, both DES and this compound A have been observed to bind not only to the 8S form of the receptor, similar to estradiol, but also to a 4S binding component in uterine cytosol preparations. nih.gov

Stereochemical Sensitivity of the Estrogen Receptor Ligand Binding Site

Differential Estrogen Receptor Activation and Transcriptional Regulation

The interaction of this compound with estrogen receptors translates into a complex pattern of gene regulation, characterized by both agonistic and antagonistic activities that are dependent on the specific cell type and the promoter context of target genes.

This compound and its analogs act as selective estrogen receptor modulators (SERMs), exhibiting a spectrum of activities from full agonism to partial agonism and even antagonism. wikipedia.org These compounds have been shown to possess estrogen agonist activity by inducing uterine DNA synthesis and the expression of estrogen-responsive genes. oup.comoup.com For example, this compound B is as potent as DES in inducing uterine glucose-6-phosphate dehydrogenase (G-6-PD). diethylstilbestrol.co.uk However, the agonistic activity of this compound enantiomers can be highly specific. For instance, all of the ornithine decarboxylase (ODC) activity induced by racemic this compound A is attributed to the IA-S enantiomer. nih.gov

The dual agonist/antagonist nature of such compounds is thought to arise from their ability to induce distinct conformational changes in the estrogen receptor upon binding. nih.gov These different receptor conformations can then lead to the recruitment of either coactivators or corepressors, ultimately resulting in the activation or repression of gene transcription.

The transcriptional activity of this compound is highly dependent on the cellular environment and the specific gene being regulated. researchgate.netnih.gov Studies have shown that the relative potency of this compound A enantiomers can vary between different cell lines. researchgate.netnih.gov For example, IA-S is a more potent activator of ERα-mediated transcription than IA-R in human endometrial Ishikawa and breast MDA-MB-231 cells. researchgate.netnih.gov Interestingly, in MDA cells, IA-R shows greater potency through ERβ compared to ERα, a preference not observed in Ishikawa cells. researchgate.netnih.gov This cell-type selectivity of IA-R through ERβ occurs despite its equally low binding affinities for both ERα and ERβ in vitro. researchgate.netnih.gov

Furthermore, the differential induction of estrogen-responsive genes highlights the promoter context specificity of this compound's action. nih.gov For instance, while all tested this compound analogs induce the mRNA for G6PD and ODC, only DES and this compound A, but not this compound B, can induce the expression of the lactoferrin gene in the mouse uterus. nih.gov This differential gene regulation is not due to differences in ligand affinity for the ER or altered binding to a consensus estrogen response element (ERE). nih.gov Instead, it is believed to result from altered activation of the transcriptional components unique to the specific gene promoter, likely involving differential interactions with co-activator proteins. nih.gov This demonstrates that the biological response to an this compound-liganded estrogen receptor is not solely determined by ligand binding but is a complex interplay between the ligand structure, receptor conformation, and the specific genomic and cellular context.

Identification of Key Residues Governing ER Stereoselectivity

The stereoselective actions of this compound enantiomers are determined by specific amino acid residues within the ligand-binding domains (LBDs) of ERα and ERβ. A pivotal study identified a single amino acid difference as a key determinant of this stereoselectivity: Leucine-384 (Leu-384) in ERα and Methionine-283 (Met-283) in ERβ. researchgate.netnih.gov These residues are thought to make contact with the methyl substituent at the chiral carbon of the this compound A (IA) enantiomers, IA-S and IA-R. researchgate.netnih.gov

While IA-S is a more potent activator of transcription through ERα, IA-R demonstrates higher potency on ERβ compared to ERα in certain cell contexts. researchgate.netnih.gov Mutagenesis studies, where Leu-384 in ERα was replaced with methionine (L384M) and Met-283 in ERβ was replaced with leucine (B10760876) (M283L), confirmed the role of this single residue. The IA-R enantiomer showed higher potency in activating the mutated ERα (L384M) and wild-type ERβ. researchgate.netnih.gov These findings demonstrate that Leu-384 in ERα and Met-283 in ERβ are crucial molecular determinants for the subtype-specific and stereoselective activity of this compound ligands. researchgate.netnih.gov

Further studies have implicated other residues in the AF-2 transactivation domain. For instance, a mutation at His528 in the mouse ER resulted in a significant change in stereospecific ligand recognition for this compound B (IB) enantiomers, switching the receptor's preference. oup.com A mutation at Met532, however, reduced transactivation by both IB enantiomers without affecting their binding affinity, suggesting its role is in the transactivation process itself rather than stereospecific recognition. oup.combioscientifica.com

Investigation of Coactivator Recruitment and Interaction Domains

The specific conformation adopted by the estrogen receptor upon binding to a ligand like this compound directly influences its ability to recruit essential coactivator proteins. These coactivators are critical for initiating the cascade of events leading to gene transcription.

The differential activation of ER subtypes by this compound enantiomers is linked to quantitative differences in the recruitment of coactivators. researchgate.net Specifically, the IA-R enantiomer, when bound to the mutated ERα (L384M) or wild-type ERβ, displayed enhanced interactions with the nuclear receptor interaction domains of the coactivators SRC-1 and GRIP1. researchgate.netnih.gov This suggests that the stereoselective nature of this compound's action is not just due to binding affinity but also to the subsequent ligand-dependent conformational change that favors the association of the receptor with specific coactivators. researchgate.netresearchgate.net The structure of the ligand-receptor complex, therefore, dictates which coactivators are recruited and how effectively they can initiate transcription, providing a mechanism for the observed differential gene regulation. nih.gov

Estrogen Receptor-Dependent Gene Expression Regulation

The binding of this compound isomers to estrogen receptors initiates a cascade of events that ultimately alters the expression of specific target genes. This regulation is highly specific, with different isomers and receptor subtypes eliciting distinct patterns of gene induction.

Differential Induction Patterns of Estrogen-Responsive Genes

This compound and its isomers demonstrate a remarkable ability to differentially stimulate various estrogen-responsive genes, indicating that specific biochemical responses can be uncoupled from one another. nih.gov This suggests that the chemical nature of the ligand-receptor complex dictates its interaction at specific genomic sites. nih.gov

Studies have investigated the induction of several key genes:

Glucose-6-Phosphate Dehydrogenase (G6PD) : Only this compound A (IA) was found to stimulate uterine G6PD to levels comparable to the potent estrogens DES or estradiol. nih.gov this compound B (IB) had only weak activity on G6PD induction. diethylstilbestrol.co.uk Analysis of mRNA levels confirmed that both DES and IA could maintain induced G6PD message for 24 hours, while IB's effect was more transient. nih.gov

Ornithine Decarboxylase (ODC) : The racemic mixture of this compound A partially stimulated ODC activity, with this effect being entirely attributable to the IA(C3)-S enantiomer. nih.gov Both IA and IB isomers were able to increase ODC activity, though not as effectively as DES. bioscientifica.com In contrast to other genes, the induction of ODC mRNA was found to be equal for all tested compounds, including IA and IB. nih.gov

Progesterone (B1679170) Receptor (PR) : The progesterone receptor gene is induced to varying degrees by all tested this compound compounds, with the this compound isomers (IA and IB) being the most active in this regard. nih.gov

This differential stimulation supports a model where the specific conformation induced by each ligand allows the estrogen receptor to interact selectively with the transcriptional machinery at different gene promoters. nih.govdiethylstilbestrol.co.uk

Table 1: Differential Gene Induction by this compound Isomers This table summarizes findings from studies on the induction of specific estrogen-responsive genes by this compound A (IA) and this compound B (IB) compared to a potent estrogen like Diethylstilbestrol (DES).

| Gene | This compound A (IA) | This compound B (IB) | Reference |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Significant stimulation, similar to DES. nih.gov Sustained mRNA induction. nih.gov | Weak stimulation. diethylstilbestrol.co.uk Transient mRNA induction. nih.gov | nih.govnih.govdiethylstilbestrol.co.uk |

| Ornithine Decarboxylase (ODC) | Partial stimulation (activity from S-enantiomer). nih.gov mRNA induction equal to IB. nih.gov | Stimulates activity. bioscientifica.com mRNA induction equal to IA. nih.gov | nih.govnih.govbioscientifica.com |

| Progesterone Receptor (PR) | Strong induction. nih.gov | Strong induction. nih.gov | nih.gov |

Ligand-Dependent Nuclear Receptor Occupancy and Retention Dynamics

Furthermore, the nuclear retention and occupancy patterns of the estrogen receptor when bound to these this compound compounds were found to be comparable to those produced by DES or estradiol. nih.gov This indicates that the reduced uterotropic activity of indenestrols is not due to poor receptor binding, inefficient nuclear translocation, or a shortened duration of nuclear occupancy. nih.govbioscientifica.com Instead, the differences in biological outcomes likely arise from events that occur after the receptor has reached the nucleus, such as its interaction with specific DNA sequences and co-regulatory proteins. diethylstilbestrol.co.ukbioscientifica.com

Analysis of Estrogen Receptor Binding to Estrogen Response Elements (ERE)

The regulation of gene transcription by the estrogen receptor is fundamentally dependent on its binding to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. mdpi.com The conformation of the ligand-ER complex can influence this binding and subsequent transcriptional activation. nih.gov

Studies investigating differential gene induction by this compound isomers have explored whether this is due to altered binding to EREs. For the highly estrogen-responsive lactoferrin gene, which is induced by this compound A (IA) but not this compound B (IB), it was found that all tested ligands produced equivalent binding of the ER to the lactoferrin ERE. nih.gov This crucial finding suggests that the differential regulation of this gene by IA and IB is not a result of altered DNA binding affinity. nih.gov

Instead, it is more likely that the distinct conformations of the IA-bound ER versus the IB-bound ER lead to altered interactions with other transcriptional components and co-activators specific to the lactoferrin gene promoter. nih.govbioscientifica.com This highlights that while binding to an ERE is a necessary step, the ultimate transcriptional outcome is governed by the specific protein-protein interactions that the ligand-bound receptor can support at that particular genomic site. nih.gov

Indenestrol Influence on Microtubule Dynamics and Cellular Processes

Direct Interaction with Microtubule Polymerization and Cytoskeletal Organization

Indenestrol and its derivatives have been shown to directly interfere with the assembly of microtubules and the organization of the cytoskeleton in various experimental models.

Research has demonstrated that this compound compounds can inhibit the polymerization of microtubule proteins in a cell-free environment. Specifically, studies using microtubule proteins isolated from porcine brain have shown that both this compound A (IA) and this compound B (IB) act as inhibitors of microtubule assembly. nih.govresearchgate.net The inhibitory effect is dose-dependent, meaning the extent of inhibition increases with higher concentrations of the compound. nih.gov For instance, at a concentration of 25 µM, certain this compound derivatives have been shown to completely inhibit tubulin polymerization, an effect comparable to the known microtubule inhibitor nocodazole. researchgate.net This direct interaction with tubulin, the protein subunit of microtubules, prevents the formation of these crucial cytoskeletal structures.

The inhibitory activity of various this compound isomers on microtubule assembly has been quantified, revealing a clear order of potency.

Table 1: Order of Inhibitory Activity of this compound Enantiomers on Microtubule Assembly In Vitro

| Compound | Order of Inhibitory Activity |

|---|---|

| This compound A and B Enantiomers | (+)-IB > (+)-IA > (-)-IA > (-)-IB |

This table is based on findings from studies on microtubule proteins from porcine brain. nih.gov

The inhibitory effects of this compound observed in vitro translate to significant disruption of the microtubule network within living cells. nih.govnih.gov Studies utilizing Chinese hamster V79 cells have shown that treatment with this compound A and B leads to a disorganized cellular microtubular architecture. nih.govnih.gov This disruption of the normal microtubule network was observed using fluorescent anti-tubulin antibodies, which revealed a complete breakdown of the filamentous structures after just a few hours of treatment. researchgate.net The extent of this disruption is also dose-dependent. For example, the 4'-methyl ether of [(-)-3S]this compound B was found to cause the greatest disruption of the cellular microtubular architecture in these cells. nih.govjst.go.jp

In Vitro Inhibition of Microtubule Protein Assembly

Cellular Responses to Microtubule Modulation by this compound (e.g., Cell Cycle Progression)

The disruption of microtubule dynamics by this compound triggers significant cellular responses, most notably affecting cell cycle progression. Microtubules are essential components of the mitotic spindle, the apparatus responsible for segregating chromosomes during cell division. oncotarget.com Inhibition of microtubule polymerization by compounds like this compound can lead to a halt in the cell cycle, typically at the G2/M phase. nih.govfrontiersin.org This arrest occurs because the cell's checkpoint mechanisms detect the improperly formed mitotic spindle and prevent the cell from proceeding into anaphase. frontiersin.org The inability to properly segregate chromosomes due to microtubule disruption can lead to aneuploidy (an abnormal number of chromosomes) and ultimately trigger apoptosis, or programmed cell death. nih.govmdpi.com The cytotoxic effects of this compound derivatives have been shown to correlate with their ability to disrupt cellular microtubule networks. nih.gov

Stereochemical Specificity in Microtubule-Targeting Activity

The interaction of this compound with microtubules exhibits a high degree of stereochemical specificity, meaning that the spatial arrangement of atoms within the molecule significantly influences its activity. nih.govnih.gov Research comparing the different optical isomers of this compound A and B has revealed distinct differences in their ability to disrupt microtubules and induce cytotoxicity.

For instance, (-)-indenestrol A was found to have the most potent disruptive effect on intracellular microtubule formation in Chinese hamster V79 cells. nih.gov In terms of cytotoxicity, the rank order of activity for the this compound A series was determined to be (-)-IA > (+/-)-IA > (+)-IA, while for the this compound B series, it was (+/-)-IB ≥ (-)-IB > (+)-IB. nih.gov This demonstrates that the specific three-dimensional structure of the this compound molecule is a critical determinant of its biological activity related to microtubule interaction. The absolute structure of (-)-IB has been determined as C(3)-S through X-ray crystallography. nih.govresearchgate.net

Table 2: Rank Order of Cytotoxic Activity of this compound Isomers in Chinese Hamster V79 Cells

| Isomer Series | Rank Order of Cytotoxicity |

|---|---|

| This compound A | (-)-IA > (±)-IA > (+)-IA |

| This compound B | (±)-IB ≥ (-)-IB > (+)-IB |

This table summarizes the differential cytotoxic effects of this compound isomers. nih.gov

Estrogen Receptor-Independent Mechanisms in Cellular Interactions

A crucial aspect of this compound's cellular activity is that its effects on microtubule disruption and subsequent cytotoxicity appear to be independent of the estrogen receptor (ER). nih.govnih.gov While this compound compounds are metabolites of the potent estrogen diethylstilbestrol (B1670540) and can exhibit affinity for the ER, this binding affinity does not correlate with their cytotoxic effects. nih.govjst.go.jp Studies on the monomethyl ethers of indenestrols A and B showed that while stereochemistry and the position of the methyl ether group greatly influenced ER binding affinity, there was no correlation between this affinity and the observed cytotoxicity. nih.govjst.go.jp This suggests that the primary mechanism behind the cytotoxicity of this class of compounds is their inhibitory effect on the cellular microtubule network, not an interaction with the estrogen receptor. nih.govnih.gov This ER-independent mechanism distinguishes this compound's mode of action from classical hormonal effects and highlights its direct impact on the cytoskeleton. nih.gov

Synthetic Chemistry and Structure Activity Relationship Studies of Indenestrol Analogs

Research on Synthetic Methodologies for Indenestrol and its Derivatives

The synthesis of the indene (B144670) core, the foundational structure of this compound, can be achieved through various chemical strategies. General methods for creating indene structures include the cyclization of substituted allylic alcohols, ring expansion of substituted cyclopropenes, and Lewis acid-catalyzed Friedel-Crafts cyclization. acs.org Transition metals and ruthenium-catalyzed carbonylative cyclization have also been employed. acs.org More contemporary approaches involve gold(I)-catalyzed tandem reactions, such as the Claisen rearrangement/hydroarylation of propargyl vinyl ethers, which offer an efficient route to highly substituted indenes. unifi.it

The synthesis of specific this compound derivatives often involves multi-step procedures. For instance, the creation of certain indene derivatives begins with the nitration of a starting indanone, followed by reduction of the carbonyl group, and subsequent elimination to form the indene ring. mdpi.com Further modifications, such as etherification, can then be carried out to produce the desired analogs. mdpi.com Another synthetic strategy involves the reduction of hexahydropyrimidine (B1621009) derivatives to form amino bases, which can then be converted to other derivatives through condensation or substitution reactions. ukm.my

Design and Synthesis of Novel this compound Analogs (e.g., Monomethyl Ethers, Diacetate)

Researchers have synthesized a variety of this compound analogs to probe their biological activities. These include monomethyl ethers, diacetate derivatives, and other modified structures.

Monomethyl Ethers: The synthesis of monomethyl ethers of this compound A and B has been a key area of investigation. nih.govjst.go.jp These compounds are created by selectively methylating one of the hydroxyl groups on the this compound scaffold. The position of the methyl ether group, whether at the 6-position of the indene ring or the 4'-position of the phenyl ring, has been shown to be a critical determinant of biological activity. nih.govjst.go.jp

Diacetate Derivatives: this compound diacetate is another important analog where both hydroxyl groups of this compound are esterified with acetyl groups. nih.gov This modification alters the polarity and bioavailability of the parent compound.

Other Derivatives: In addition to methyl ethers and diacetates, other derivatives have been synthesized, including monoethyl and monobenzyl ethers. nih.gov These studies aim to understand how different alkyl and aryl groups at the hydroxyl positions influence the cytotoxic and microtubule-disrupting properties of indenestrols. nih.gov

Elucidation of Structure-Activity Relationships for Estrogenic and Microtubule-Modulating Activities

A significant body of research has been dedicated to understanding how the structural features of this compound and its analogs relate to their biological effects, particularly their estrogenic and microtubule-disrupting activities.

Influence of Functional Group Modifications (e.g., Methyl Ether Position) on Biological Activity

The modification of functional groups on the this compound structure has profound effects on its biological profile.

Estrogenic Activity: The presence and position of hydroxyl and methoxy (B1213986) groups are crucial for estrogen receptor (ER) binding. Stereochemistry and the location of the methyl ether group significantly impact binding affinity. nih.govjst.go.jp For instance, the S-enantiomer of this compound A (IA-S) exhibits a much higher binding affinity for the mouse estrogen receptor (mER) compared to the R-enantiomer (IA-R). nih.govbioscientifica.com This is attributed to the specific orientation of the C3 methyl group, which is required for high-affinity binding and transcriptional activity. nih.govbioscientifica.com However, a direct correlation between estrogen receptor affinity and cytotoxicity is not always observed. nih.govjst.go.jp

Microtubule-Modulating Activity and Cytotoxicity: Studies have shown a correlation between the cytotoxicity of this compound analogs and their ability to disrupt cellular microtubule networks. nih.govjst.go.jp Among various monomethyl ethers of this compound A and B, the 4'-methyl ether of [(-)-3S]this compound B was found to be the most potent in terms of both cytotoxicity and microtubule disruption in Chinese hamster V79 cells. nih.govjst.go.jp This suggests that the primary cause of cytotoxicity for this class of compounds is their inhibitory effect on microtubule networks rather than their estrogenic properties. nih.govjst.go.jp Further studies with monoethyl and monobenzyl ethers revealed that while monoethyl ethers had cytotoxic activities similar to monomethyl ethers, the monobenzyl ethers were less cytotoxic. nih.gov

The following table summarizes the relative biological activities of selected this compound derivatives:

| Compound | Estrogenic Activity (ER Binding) | Microtubule Disruption/Cytotoxicity |

| This compound A (IA-S) | High | Moderate |

| This compound A (IA-R) | Low | Not specified |

| 4'-methyl ether of [(-)-3S]this compound B | Varies | High |

| This compound A & B Monobenzyl ethers | Not specified | Lower than monomethyl/monoethyl ethers |

Conformational Analysis and Ligand-Receptor Fit in Estrogen Receptor Binding

The three-dimensional shape of this compound and its analogs is a key factor in their ability to bind to the estrogen receptor.

X-ray crystallography studies have revealed that the more active derivatives, this compound A and this compound B, have nearly identical, highly planar, and extended conformations. nih.gov In this conformation, the phenyl ring is twisted about 30 degrees out of the plane of the indene ring system. nih.gov This extended shape allows both phenolic rings to be exposed, facilitating access to the receptor binding site. nih.gov It is proposed that either the A-ring or the D-ring of these molecules can mimic the A-ring of estradiol (B170435), the natural estrogen, in binding to the receptor. nih.govcapes.gov.brnih.gov

Despite their successful competition for receptor binding, the biological activity of indenestrols is often weaker than that of estradiol. nih.gov This reduced activity may be because not all possible binding orientations of the racemic mixtures of this compound A and B are productive in eliciting a full estrogenic response. nih.govcapes.gov.brnih.gov The interaction between the ligand and the receptor is highly specific, and even small changes in the ligand's structure can alter the conformation of the receptor's activation function 2 (AF-2) region, thereby influencing the transcriptional activation. nih.govbioscientifica.com Mutational analysis of the estrogen receptor has shown that specific amino acid residues within the ligand-binding domain are critical for recognizing the stereochemistry of this compound A and for translating ligand binding into a biological response. nih.govbioscientifica.com

Advanced in Vitro Research Models and Methodologies

Application of Diverse Cell Culture Systems

The study of Indenestrol utilizes a variety of cell culture systems to understand its biological activities, particularly its interaction with estrogen receptors (ER) and subsequent cellular effects. These models include human and other mammalian cell lines, as well as genetically engineered yeast cells.

Human cell lines are indispensable for modeling human-specific responses to compounds like this compound.

The Ishikawa cell line, derived from a human endometrial adenocarcinoma, is a widely used model in gynecological cancer research because it expresses both estrogen and progesterone (B1679170) receptors. cytion.comculturecollections.org.uk This makes it a valuable tool for investigating the hormonal regulation of endometrial cancer and the effects of estrogenic compounds. cytion.com In studies of this compound A (IA), Ishikawa cells have been used to compare the transcriptional activation of estrogen receptor alpha (ERα) and beta (ERβ) by its different stereoisomers, IA-S and IA-R. nih.govresearchgate.net Research demonstrated that IA-S was a more potent activator of transcription through ERα in Ishikawa cells compared to IA-R. nih.govresearchgate.net This cell line provides a relevant context for understanding how this compound enantiomers might differentially affect endometrial tissue. nih.gov

The MDA-MB-231 cell line, established from a metastatic breast adenocarcinoma, is a key model for triple-negative breast cancer because it lacks the expression of ER, progesterone receptor (PR), and HER2. frontiersin.org Due to its ER-negative status, it can be used in studies where ERα or ERβ are stably expressed (transfected) into the cells. This allows for the specific investigation of the activity of each receptor subtype in response to ligands like the enantiomers of this compound A. nih.govresearchgate.net For example, studies using transfected MDA-MB-231 cells showed that while IA-S was a more potent activator of ERα, the IA-R enantiomer was more potent on ERβ compared to its activity on ERα in this cell line. nih.govresearchgate.net This highlights the cell-type-specific activity of this compound isomers and the utility of the MDA-MB-231 model in dissecting these differential effects. nih.gov

Mammalian cell lines from other species are also employed to study the broader cytotoxic and mechanistic effects of compounds. Chinese hamster V79 cells , a fibroblast cell line, have been used to investigate the cytotoxic effects of this compound A (IA) and this compound B (IB). jst.go.jp Research focused on how the different isomers affect microtubule architecture, chromosome number, and cell division. jst.go.jp These studies revealed that the racemic mixture of IB, (+/-)-IB, had a greater cytotoxic effect than the racemic mixture of IA, (+/-)-IA. jst.go.jp Furthermore, the investigation of optically active isomers showed a distinct order of cytotoxic activity.

| This compound Series | Rank Order of Cytotoxicity |

|---|---|

| This compound A | (-)-IA > (+/-)-IA > (+)-IA |

| This compound B | (+/-)-IB ≥ (-)-IB > (+)-IB |

Data sourced from Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 1993. jst.go.jp

The research also found that (-)-IA had the most significant disruptive effect on intracellular microtubule formation. jst.go.jp These findings in V79 cells indicate that the cytotoxicity of Indenestrols is related to their impact on microtubule polymerization, a mechanism distinct from but parallel to their hormonal activities. nih.gov

Recombinant cell-based assays provide a specific and sensitive method for screening the estrogenic or anti-estrogenic activity of compounds. The Yeast Estrogen Screen (YES) is a prime example, utilizing genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) gene coupled to a reporter gene, such as lacZ. oup.com When an estrogenic substance binds to the hER, it activates a cascade that results in the expression of the reporter enzyme (β-galactosidase), leading to a measurable color change. oup.com

This assay has been used to evaluate the transcriptional activation induced by this compound isomers. oup.com Studies using a yeast expression system measured the ability of wild-type and mutant estrogen receptors to transactivate an estrogen-responsive reporter gene in the presence of this compound B (IB) enantiomers. oup.com The wild-type mouse ER expressed in yeast showed a minor preference for the IB-S enantiomer in transactivation. oup.com Similarly, the activity of this compound A (IA) enantiomers has been assessed, demonstrating that the concentration of IA-S needed to induce half-maximal transactivation was tenfold lower than that for IA-R, which corresponds to its higher binding affinity for the receptor. nih.gov These YES assays are critical for isolating the direct interaction between a compound and the estrogen receptor to trigger gene transcription, independent of other complex cellular machinery present in mammalian cells. oup.comnih.gov

Mammalian Cell Line Models (e.g., Chinese Hamster V79 Cells)

Quantitative Biochemical Assays for Ligand-Receptor Interactions

To quantify the physical interactions between this compound and its target receptors, various biochemical assays are employed. These assays provide detailed data on binding affinity, kinetics, and the influence of the ligand on receptor complexes.

Understanding the binding kinetics of this compound enantiomers to the estrogen receptor is key to explaining their differential biological activities. This compound A (IA) and this compound B (IB) are known to have a high binding affinity for the estrogen receptor. researchgate.netresearchgate.netnih.gov However, their enantiomers (stereoisomers that are mirror images) can exhibit significant differences. researchgate.netresearchgate.netnih.gov

Competitive binding assays with cytosolic ER have shown a clear stereochemical preference for the enantiomers of this compound A. researchgate.netresearchgate.netnih.gov The S-enantiomer (IA-S) binds with high affinity, similar to the potent synthetic estrogen Diethylstilbestrol (B1670540) (DES), while the R-enantiomer (IA-R) binds very weakly. researchgate.netresearchgate.net In contrast, the enantiomers of this compound B did not show a significant binding preference. researchgate.netresearchgate.net

| Compound | Competitive Binding Index* |

|---|---|

| Estradiol (B170435) | 100 |

| Diethylstilbestrol (DES) | 286 |

| This compound A (Racemic) | 143 |

| This compound A-S | 285 |

| This compound A-R | 3 |

| This compound B (Racemic) | 145 |

*The competitive binding index is relative to Estradiol (set at 100). Data sourced from The Journal of Biological Chemistry, 1989. nih.gov

The nuclear matrix is the structural framework of the nucleus and is implicated in the regulation of gene expression. The interaction of estrogen receptor-ligand complexes with this matrix is believed to be a key step in hormone action. Studies have used this compound A (IA) and this compound B (IB) as probes to understand how different ligands affect the interaction between the estrogen receptor and nuclear acceptor sites. capes.gov.br

Despite having high affinity for the ER and being translocated to the nucleus, racemic IA and IB differentially stimulate estrogenic responses. capes.gov.br To investigate this, cell-free binding assays were conducted to measure the binding of different receptor-ligand complexes to the mouse uterine nuclear matrix. Direct binding analysis showed no significant difference in the number of nuclear binding sites (Bmax) or the dissociation constant (Kd) among the complexes formed with Estradiol, DES, IA, or IB. capes.gov.br

| Ligand | Nuclear Binding Sites (fmol/100 µg DNA) | Dissociation Constant (Kd) (x 10-10 M) |

|---|---|---|

| Estradiol | 40.4 - 63.9 | 1.3 - 1.8 |

| Diethylstilbestrol | 40.4 - 63.9 | 1.3 - 1.8 |

| This compound A (rac) | 40.4 - 63.9 | 1.3 - 1.8 |

| This compound B (rac) | 40.4 - 63.9 | 1.3 - 1.8 |

Data represents the range of values observed across different complexes. Sourced from Endocrinology, 1991.

However, significant differences were observed in the stability of these interactions. The proportion of receptor complexes resistant to extraction with high salt (0.6 M KCl), a measure of tight binding to the nuclear matrix, varied depending on the ligand. While 43% of receptor-Estradiol complexes and 44% of receptor-DES complexes were resistant to extraction, 61% of receptor-IA complexes were resistant. capes.gov.br This suggests that the specific ligand bound to the estrogen receptor can significantly alter the nature of the receptor's interaction with nuclear acceptor sites, which may explain the differential biological responses elicited by these compounds despite similar initial binding affinities. capes.gov.br

Association and Dissociation Kinetics of this compound-Estrogen Receptor Complexes

Molecular Biology Techniques in Gene Expression and Protein Interaction Research

Advanced in vitro research models and methodologies are crucial for dissecting the molecular mechanisms of action of compounds like this compound. Techniques in molecular biology allow for precise investigation into how this compound influences gene expression at the transcriptional level and its role in mediating protein-protein interactions, which are central to its function as an estrogenic agent.

Messenger RNA Expression Analysis (e.g., Northern Blot)

Northern blotting is a standard molecular biology technique used to study gene expression by detecting specific RNA molecules in a sample. wikipedia.orggenome.govnih.govnih.gov This method allows researchers to determine the size of the messenger RNA (mRNA) and to quantify its abundance, providing direct evidence of gene activation or repression following treatment with a compound. wikipedia.orgthermofisher.com

In the context of this compound research, Northern blot analysis has been employed to determine if the differential effects of this compound isomers on estrogen-responsive genes are reflected at the level of transcription. nih.gov One study analyzed the uterine mRNA from mice treated with various structurally modified agonists, including this compound A (IA) and this compound B (IB). nih.gov The expression of several estrogen-responsive genes was measured:

Glucose-6-phosphate dehydrogenase (G6PD): All tested compounds, including IA and IB, induced G6PD mRNA expression. However, the duration of expression varied; IA, similar to diethylstilbestrol (DES), maintained the message for 24 hours, whereas IB induced only a transient expression. nih.gov

Ornithine decarboxylase (ODC): No significant difference in induction was observed for ODC mRNA, which was equally induced by all the tested compounds. nih.gov

Lactoferrin: This highly estrogen-responsive gene showed differential regulation. Lactoferrin mRNA was induced by DES and IA, but not by IB or another agonist, Z-pseudo DES (ZPD). nih.gov

These findings demonstrate that the differential biological activity of this compound isomers is due to altered transcriptional activation of specific genes. nih.gov The fact that all ligands produced equivalent binding of the estrogen receptor (ER) to the lactoferrin estrogen response element (ERE) suggested that the differential regulation occurs not at the level of DNA binding, but through altered activation of transcriptional components unique to the lactoferrin gene, likely involving interactions with co-activators. nih.gov

| Gene | This compound A (IA) Effect | This compound B (IB) Effect | Reference |

|---|---|---|---|

| G6PD | Sustained mRNA Induction (24h) | Transient mRNA Induction | nih.gov |

| ODC | mRNA Induction | mRNA Induction | nih.gov |

| Lactoferrin | mRNA Induction | No Induction | nih.gov |

Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are a cornerstone for studying the regulation of gene expression. thermofisher.compromega.com In these assays, a regulatory DNA sequence from a gene of interest is fused to a gene encoding a readily measurable protein (the "reporter"), such as luciferase or β-galactosidase. thermofisher.comindigobiosciences.com When this construct is introduced into cells, the amount of reporter protein produced reflects the transcriptional activity driven by the regulatory sequence in response to stimuli, such as treatment with this compound. promega.com

Reporter assays have been instrumental in characterizing the transcriptional activities of this compound and its enantiomers:

Distinguishing Enantiomer Activity: In a study using the estrogen-responsive human breast cancer cell line MCF-7, a reporter plasmid was constructed with the luciferase gene under the control of an estrogen-responsive element (ERE). nih.gov This system successfully distinguished the transcriptional activities of the (+) and (-) enantiomers of this compound A, a metabolite of diethylstilbestrol. nih.gov

Investigating Receptor Subtype Selectivity: The enantiomers of this compound A, IA-S and IA-R, were examined for their activity through estrogen receptor alpha (ERα) and beta (ERβ) in different cell lines. nih.gov Using human endometrial (Ishikawa) and breast (MDA-MB-231) cells stably expressing either ERα or ERβ with an ERE-luciferase reporter, researchers found that IA-S was a more potent activator of transcription than IA-R through ERα. nih.govmdpi.com Interestingly, IA-R was more potent on ERβ compared to ERα in MDA cells. nih.gov

Analyzing Receptor Mutations: The transcriptional activation by this compound A enantiomers was measured in yeast expressing wild-type and mutant mouse estrogen receptors (mER) via a β-galactosidase reporter gene construct. nih.gov The concentration of IA-S needed to achieve half-maximal transactivation by wild-type mER was 10-fold lower than that for IA-R, a difference attributed to its higher binding affinity. nih.gov Mutations in the ligand-binding domain altered this stereochemical preference, highlighting specific amino acids required for transactivation. nih.gov

Confirming In Vivo Findings: To determine if the differential induction of the lactoferrin gene seen in vivo was due to transcriptional activity, a reporter gene was created by linking the mouse lactoferrin estrogen-responsive module to a chloramphenicol (B1208) acetyl transferase (CAT) reporter gene. nih.gov When tested in transfected cells with the mouse estrogen receptor, this compound A induced the expression of CAT, but this compound B did not, confirming the differential transcriptional response observed in the Northern blot analysis. nih.gov

| This compound Compound | Reporter System | Cell/System Type | Key Finding | Reference |

|---|---|---|---|---|

| This compound A (+)/(-) enantiomers | ERE-Luciferase | MCF-7 Cells | System could distinguish the transcriptional activities of the enantiomers. | nih.gov |

| This compound A-S (IA-S) | ERE-Luciferase | Human Endometrial & Breast Cancer Cells (ERα) | More potent transcriptional activator than IA-R via ERα. | nih.gov |

| This compound A-R (IA-R) | ERE-Luciferase | Human Breast Cancer Cells (MDA, ERβ) | More potent activator of ERβ than ERα in this cell line. | nih.gov |

| This compound A (IA) | Lactoferrin ERE-CAT | Transfected RL95 Cells (mER) | Induced reporter expression, confirming differential activity from IB. | nih.gov |

| This compound B (IB) | Lactoferrin ERE-CAT | Transfected RL95 Cells (mER) | Did not induce reporter expression. | nih.gov |

Mammalian Two-Hybrid Systems for Protein-Protein Interactions

The mammalian two-hybrid system is a powerful method for studying protein-protein interactions within the context of a mammalian cell. springernature.comnih.govpromega.co.uk The system is based on the principle that transcription factors have separable DNA-binding domains (DBD) and transcriptional activation domains (TAD). springernature.com In this assay, a "bait" protein is fused to a DBD, and a "prey" protein is fused to a TAD. If the bait and prey proteins interact, the DBD and TAD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene. springernature.comtakarabio.compromega.com

While direct reports specifically naming the use of mammalian two-hybrid systems for this compound are not prevalent, this methodology is ideally suited for investigating the interactions suggested by other molecular studies. Research has shown that the binding of a ligand to the estrogen receptor alters its conformation, which in turn modulates its interaction with other proteins, particularly coactivators. nih.govnih.gov

Studies on this compound have revealed ligand-specific interactions with coactivators. For example, the R-enantiomer of this compound A (IA-R), when bound to a mutated ERα (L384M) or to wild-type ERβ, displayed enhanced interactions with the nuclear receptor interaction domains of the coactivators SRC-1 (Steroid Receptor Coactivator-1) and GRIP1 (Glucocorticoid Receptor Interacting Protein 1). nih.gov A mammalian two-hybrid assay would be the classic technique to confirm and quantify such an interaction. In this scenario:

Bait Plasmid: Would express the estrogen receptor ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain.

Prey Plasmid: Would express the nuclear receptor interaction domain of a coactivator (e.g., SRC-1 or GRIP1) fused to the VP16 transcriptional activation domain.

Reporter Plasmid: Would contain a promoter with GAL4 binding sites upstream of a luciferase gene.

By transfecting these three plasmids into mammalian cells and treating them with different this compound enantiomers, researchers could quantify the strength of the interaction between the this compound-bound ER and the coactivator by measuring luciferase activity. An increase in luciferase signal would indicate a direct protein-protein interaction, providing quantitative data on how specific this compound enantiomers promote the recruitment of specific coactivators to different estrogen receptor subtypes. nih.gov

Comparative Pharmacology and Analog Development

Indenestrol as a Metabolic and Structural Analog of Diethylstilbestrol (B1670540)

This compound A (IA) and this compound B (IB) are recognized as both metabolites and structural analogs of the potent synthetic non-steroidal estrogen, diethylstilbestrol (DES). researchgate.netresearchgate.netnih.gov Structurally, the indenestrols are indanyl derivatives of DES. nih.gov While DES is a symmetrical molecule, indenestrols possess an indene (B144670) ring system. researchgate.netnih.gov X-ray crystallography studies have revealed that the more biologically active derivatives, this compound A and B, adopt a nearly identical, highly planar conformation. In this conformation, the phenyl ring is twisted approximately 30 degrees out of the plane of the indene rings, and the distance between the hydroxyl groups is 11.6 Å. nih.gov This extended and planar structure allows both phenolic rings to be exposed, likely contributing to their successful competition with estradiol (B170435) for estrogen receptor binding. nih.govcapes.gov.br

Despite their structural similarities and high binding affinity for the estrogen receptor (ER), which is comparable to that of DES, the this compound isomers exhibit significantly weaker uterotropic activity. researchgate.netnih.govnih.gov This discrepancy between high receptor affinity and low in vivo biological activity has made indenestrols valuable tools for researchers. nih.govnih.govdiethylstilbestrol.co.uk They serve as probes to investigate the specific molecular interactions and downstream cellular events that follow estrogen receptor binding. researchgate.netnih.govnih.gov Studies have shown that like DES, indenestrols can translocate a stoichiometrically similar amount of the ER complex to the nucleus. nih.govdiethylstilbestrol.co.ukoup.com The metabolism of DES can lead to the formation of these this compound derivatives in vivo. nih.gov

Research on Other Structurally Related Non-Steroidal Estrogens (e.g., Pseudo-DES, Indanestrol)

Research into non-steroidal estrogens extends beyond the primary this compound isomers to include other structurally related compounds like pseudo-diethylstilbestrol (pseudo-DES) and indanestrol (B1199921). These analogs serve as crucial probes for dissecting the relationship between molecular structure, receptor binding, and hormonal response. nih.govdiethylstilbestrol.co.uk

Competitive equilibrium cytosol receptor binding analyses have established a rank order of interaction with the mouse estrogen receptor as follows: this compound A ≈ this compound B ≈ DES ≈ pseudo-DES > indanestrol. researchgate.net This indicates that with the exception of indanestrol, these compounds interact with the estrogen receptor with high affinity. nih.gov

However, in vivo bioassays reveal a different hierarchy of activity: DES > this compound A ≈ this compound B > pseudo-DES > indanestrol. researchgate.net This highlights a significant divergence between receptor binding affinity and the ability to elicit a full uterotrophic response. For instance, pseudo-DES and indanestrol exhibit poor uterotropic activity. nih.govoup.com

Structural studies offer insights into these differences. The minimum energy conformations of Z-pseudo-DES and E-pseudo-DES are bent, similar to indanestrol. capes.gov.brnih.gov The L-shaped conformation of indanestrol is thought to be responsible for its reduced estrogen receptor-binding affinity and associated low activity. nih.gov While the bent conformations of the pseudo-DES isomers appear compatible with receptor binding, only the Z-isomer possesses an energetically favorable extended conformation that can account for its observed biological activity relative to DES. capes.gov.brnih.gov

Microscopic examination of uterine tissue following treatment reveals further distinctions. While DES and the this compound isomers induce hyperplasia (an increase in cell number), pseudo-DES primarily causes stromal and epithelial hypertrophy (an increase in cell size). researchgate.net This suggests that the specific conformation of the ligand-receptor complex can trigger different cellular programs, and that uterine cell growth and proliferation are not necessarily interdependent responses. nih.govdiethylstilbestrol.co.uk

Inter-Species Differences in Estrogen Receptor Responses to this compound

The response to estrogenic compounds, including this compound, can vary between different species. This is largely due to variations in the amino acid sequences of estrogen receptors (ERα and ERβ) across species, which can lead to differences in ligand-specificity and subsequent biological effects. nih.gov Therefore, findings from one species cannot always be directly extrapolated to another. nih.gov

Studies investigating this compound and its analogs have primarily utilized rodent models, such as mice and hamsters. For example, the stereospecific binding of this compound A enantiomers and the differential induction of uterine genes by IA and IB have been characterized in the mouse uterine estrogen receptor system. researchgate.netnih.govoup.com Similarly, research on the cytotoxic and microtubule-disrupting activities of this compound monomethyl ethers was conducted using Chinese hamster V79 cells. nih.gov These studies revealed that the affinity for estrogen receptors in mouse uterine cytosol did not correlate with the cytotoxicity observed in the hamster cell line, suggesting that the mechanisms of action might be receptor-independent or that the receptor interactions differ between these species or cell types. nih.gov

The ligand-free ER has been observed to bind to estrogen response elements, but this phenomenon may reflect species differences or variations in the experimental methods and cell/tissue sources used. oup.com The complexity of ER signaling is further increased by the existence of receptor isoforms and the differential expression of co-regulator proteins in various tissues, which can all contribute to species-specific responses to a given estrogenic ligand. dovepress.com

Future Directions in Indenestrol Chemical Biology Research

Elucidation of Unresolved Molecular Mechanisms

A central enigma in indenestrol research is the discrepancy between its high binding affinity for the estrogen receptor and its modest uterotrophic effects. nih.govctdbase.org While this compound A (IA) and this compound B (IB) bind to the estrogen receptor with an affinity comparable to that of DES, they fail to elicit the same level of biological response. nih.gov This suggests that receptor binding is only the initial step in a complex signaling cascade and that the specific conformation adopted by the ligand-receptor complex is critical for subsequent genomic and non-genomic actions.

Future investigations must focus on several key areas:

Stereochemical Influence on Activity: The estrogen receptor demonstrates a clear stereochemical preference, particularly for the enantiomers of this compound A. nih.gov The S-enantiomer (IA-S) binds with significantly higher affinity and induces a stronger biological response than the R-enantiomer (IA-R). wikipedia.orgnih.gov The molecular basis for this recognition, likely stemming from specific amino acid interactions within the ER ligand-binding pocket, remains to be fully elucidated. nih.gov Unraveling this mechanism could explain why racemic mixtures of this compound display reduced activity despite their ability to compete for receptor binding.

Differential Pathway Activation: Research has shown that this compound analogs can uncouple various estrogen-mediated events. For instance, they can stimulate the induction of the progesterone (B1679170) receptor to varying degrees while only marginally stimulating DNA synthesis. nih.gov This indicates that the estrogen receptor can independently regulate different sets of genes and that the chemical structure of the bound ligand dictates which pathways are activated. nih.govnih.gov Future work should aim to map these selectively activated pathways to understand how the this compound-ER complex engages with different genomic acceptor sites and co-regulator proteins.

Alternative Binding Partners: Early studies using sucrose (B13894) density gradient separation revealed that this compound, much like DES, binds not only to the classic 8S form of the estrogen receptor but also to another 4S binding component in the cytosol. wikipedia.org The identity and functional relevance of this additional binding component are still unknown. Characterizing this interaction is a critical future direction that could reveal novel mechanisms of action or off-target effects that contribute to this compound's unique biological profile.

Strategic Design of this compound-Based Chemical Probes for Receptor and Pathway Studies

The inherent ability of this compound derivatives to act as differential modulators of ER activity makes them ideal scaffolds for the development of sophisticated chemical probes. nih.gov Such probes are essential tools for dissecting the spatial and temporal dynamics of ER signaling.

Future strategies in this area should include:

Pathway-Selective Ligands: Building on the observation that this compound analogs can segregate downstream estrogenic responses, medicinal chemists can strategically synthesize new derivatives. nih.govctdbase.org The goal is to create highly selective agonists or antagonists for specific ER-mediated pathways. For example, a probe that induces progesterone receptor expression without triggering cell proliferation would be invaluable for studying the mechanisms that separate these two processes. The synthesis of various this compound derivatives with modified ether or alkyl groups has already been shown to alter biological activity, providing a foundation for such targeted design.

Biophysical and Imaging Probes: To visualize and track the estrogen receptor in living cells, this compound-based probes can be functionalized with reporter tags. The development of fluorescently-labeled indenestrols would allow for real-time monitoring of receptor dimerization, nuclear translocation, and interactions with chromatin using advanced microscopy techniques. Furthermore, creating photoaffinity-labeled or clickable this compound analogs would enable researchers to covalently trap and identify the receptor's binding partners, including co-regulatory proteins and other components of the transcription machinery. The synthesis of various indene (B144670) derivatives demonstrates the chemical tractability of creating such complex molecular tools.

Integration of Advanced Computational and Structural Biology Approaches

To fully comprehend the molecular interactions governing this compound's activity, future research must deeply integrate computational modeling with high-resolution structural biology. While initial X-ray crystallography and molecular mechanics studies have provided static pictures of this compound's planar conformation, a more dynamic understanding is required.

Key future directions include:

Molecular Dynamics Simulations: Advanced computational techniques like molecular dynamics (MD) simulations can model the behavior of the this compound-ER complex over time. These simulations can predict how the binding of different this compound isomers influences the conformational flexibility of the receptor, particularly the Activation Function 2 (AF-2) helix, which is critical for recruiting co-activators and initiating transcription. nih.gov Such studies can help explain how subtle changes in ligand structure lead to significant differences in biological output.

High-Resolution Structural Analysis: While crystallography of the ligand-binding domain has been informative, determining the structure of the full-length ER in complex with this compound, DNA, and key co-regulators is the next frontier. The use of cryo-electron microscopy (cryo-EM) could provide unprecedented, near-atomic resolution snapshots of the entire transcriptionally active complex. These structures would reveal the precise molecular contacts that enable or prevent the recruitment of the cellular machinery responsible for gene expression, thereby explaining the differential activities of various this compound analogs.

Predictive Modeling for Drug Design: Integrating structural data with quantitative structure-activity relationship (QSAR) models, such as the Comparative Molecular Field Analysis (CoMFA) that has already been applied to this compound analogs, will enhance predictive power. These models can identify key steric and electrostatic features that correlate with binding affinity and specific biological activities, guiding the rational design of new this compound-based compounds with desired therapeutic profiles.

By pursuing these future directions, the scientific community can unlock the full potential of this compound as a chemical tool, deepening our fundamental understanding of nuclear receptor signaling and potentially paving the way for new therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which Indenestrol exhibits estrogenic activity, and how do these mechanisms compare to endogenous estrogens like estradiol (E2)?

- Methodological Answer : To evaluate estrogenic activity, researchers typically employ receptor-binding assays (e.g., competitive binding to estrogen receptors ERα/ERβ) and transactivation assays (e.g., luciferase reporter gene assays in cell lines like MCF-7). Comparative studies should include structural analysis of this compound’s A-D ring analogs (Figure 2, Table 6) to identify critical regions for receptor interaction, such as phenolic hydroxyl groups and steric alignment with E2 . Dose-response curves and IC50 values should be calculated to quantify binding affinity differences.

Q. What standardized assays are recommended for assessing the genotoxic potential of this compound in preclinical studies?

- Methodological Answer : Follow OECD guidelines for Ames tests (bacterial reverse mutation assay), micronucleus tests (in vitro/in vivo), and comet assays to detect DNA damage. Include positive controls (e.g., benzo[a]pyrene) and validate results with metabolic activation systems (e.g., S9 liver homogenate). Ensure assays account for oxidative stress markers (e.g., 8-OHdG) due to potential pro-oxidant effects of synthetic estrogens .

Q. How do structural modifications of this compound influence its metabolic stability and tissue-specific bioavailability?

- Methodological Answer : Use in vitro hepatic microsomal assays to identify major metabolites via LC-MS/MS. Compare pharmacokinetic profiles (Cmax, AUC, half-life) in rodent models using radiolabeled this compound. Structural analogs (e.g., this compound A/B) should be tested for CYP450 enzyme inhibition/induction to predict drug-drug interactions .

Advanced Research Questions

Q. How can computational models like Cat-SAR predict this compound’s estrogenic activity, and what are the limitations of these models in capturing in vivo complexities?

- Methodological Answer : Cat-SAR models fragment this compound into regions analogous to E2’s A-D rings (Figure 2) to quantify contributions to receptor binding . Validate predictions with experimental data (e.g., IC50 values) and address limitations by incorporating molecular dynamics simulations to assess conformational flexibility and solvent effects. Cross-validate with QSAR models trained on diverse estrogen datasets .

Q. What strategies resolve contradictions between in vitro estrogenic activity data and in vivo carcinogenicity findings for this compound?

- Methodological Answer : Conduct dose-response meta-analyses to reconcile discrepancies. For example, in vitro assays may overlook epigenetic effects (e.g., DNA methylation) or tissue-specific metabolism. Use transgenic rodent models (e.g., ER knockout mice) to isolate receptor-dependent pathways. Apply Hill’s criteria for causality to evaluate strength, consistency, and biological plausibility across studies .

Q. How should researchers design longitudinal studies to assess this compound’s endocrine-disrupting effects across multiple generations?

- Methodological Answer : Implement multigenerational rodent studies with controlled exposure windows (e.g., gestational, lactational). Measure endpoints like anogenital distance, puberty onset, and ovarian follicle counts. Use mixed-effects models to account for litter effects and covariates (e.g., maternal weight). Adhere to ARRIVE guidelines for ethical reporting .

Q. What statistical approaches are optimal for analyzing non-monotonic dose-response relationships observed with this compound in endocrine disruption studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.